

# An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropanecarboxaldehyde

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## Compound of Interest

Compound Name: Cyclopropanecarboxaldehyde

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## Abstract

**Cyclopropanecarboxaldehyde**, a strained cyclic aldehyde, is a versatile building block in organic synthesis, finding application in the pharmaceutical and agrochemical industries. Its unique structural features, combining the high ring strain of a cyclopropyl group with the reactivity of an aldehyde, make it a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **cyclopropanecarboxaldehyde**, detailed experimental protocols for its characterization, and a summary of its key chemical transformations.

## Physical and Chemical Properties

**Cyclopropanecarboxaldehyde** is a colorless to light orange or yellow clear liquid with a pungent odor.<sup>[1]</sup> It is soluble in organic solvents and has limited solubility in water.<sup>[1][2][3]</sup> The compound is known for its high reactivity, which is attributed to the inherent strain in the three-membered cyclopropane ring and the electrophilic nature of the aldehyde functional group.<sup>[1][4]</sup> It is also highly flammable and air-sensitive.<sup>[3][5]</sup>

## Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of **cyclopropanecarboxaldehyde**.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O	[1][6][7]
Molecular Weight	70.09 g/mol	[6][7][8]
CAS Number	1489-69-6	[6]
Appearance	Colorless to light orange to yellow clear liquid	[1][5]
Boiling Point	98-102 °C (lit.)	[2][5][7][9]
Density	0.938 g/mL at 25 °C (lit.)	[2][6][7][9]
Refractive Index (n <sub>20/D</sub> )	1.4298 (lit.)	[2][7][9]
Flash Point	7 °C (45 °F) - closed cup	[2][5][6][9]
Solubility	Soluble in chloroform and water.[2][3] Limited solubility in water.[1]	[1][2][3]
Storage Temperature	2-8°C, under inert gas (e.g., Argon)	[6][9]
Purity	>98.0% (GC)	[5]

## Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis and purification of **cyclopropanecarboxaldehyde**.

### Determination of Boiling Point

The boiling point of **cyclopropanecarboxaldehyde** can be determined using the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

- Thiele tube
- Thermometer (0-150 °C)
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating mantle or Bunsen burner
- Mineral oil or silicone oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side-arm.
- Add a small amount (approximately 0.5-1 mL) of **cyclopropanecarboxaldehyde** to the small test tube.
- Place the capillary tube, with the sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Position the thermometer and attached test tube in the Thiele tube, immersing the bulb and the sample in the oil.
- Gently heat the side arm of the Thiele tube with a heating mantle or a small flame.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

## Spectroscopic Analysis

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (Proton NMR): The  $^1\text{H}$  NMR spectrum of **cyclopropanecarboxaldehyde** in  $\text{CCl}_4$  shows a characteristic doublet for the aldehydic proton at approximately  $\delta$  8.93 ppm. Multiplets for the cyclopropyl protons are observed between  $\delta$  1.02 and 2.2 ppm.[\[5\]](#)
- $^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum in  $\text{CDCl}_3$  typically shows the carbonyl carbon at a downfield chemical shift, with the cyclopropyl carbons appearing at higher field.

### 2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropanecarboxaldehyde** in  $\text{CCl}_4$  exhibits a strong carbonyl ( $\text{C}=\text{O}$ ) absorption band around  $1730\text{ cm}^{-1}$ .[\[5\]](#)

### 2.2.3. Mass Spectrometry (MS)

The mass spectrum obtained by electron ionization (EI) will show the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 70$ , corresponding to the molecular weight of **cyclopropanecarboxaldehyde**.

## Synthesis of Cyclopropanecarboxaldehyde

A common laboratory synthesis involves the ring contraction of 1,2-cyclobutanediol.[\[10\]](#)

Materials:

- Crude mixture of cis- and trans-1,2-cyclobutanediol
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- 50-mL distilling flask
- Receiver flask cooled to  $-20\text{ }^\circ\text{C}$  (e.g., with a dry ice-acetone bath)
- Metal bath or heating mantle

- Separatory funnel
- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ )
- Sodium chloride ( $\text{NaCl}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Charge the 50-mL distilling flask with 34 g (0.39 mol) of a crude mixture of cis- and trans-1,2-cyclobutanediol and 10  $\mu\text{L}$  of boron trifluoride etherate.[\[10\]](#)
- Heat the mixture to 230  $^{\circ}\text{C}$  using a metal bath.[\[10\]](#)
- The aldehyde and water will co-distill into the cooled receiver. The temperature of the distillate will fluctuate between 50 and 100  $^{\circ}\text{C}$ .[\[10\]](#)
- Periodically, when the distillation slows, add an additional 5-10  $\mu\text{L}$  of boron trifluoride etherate to the distilling flask.[\[10\]](#)
- Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride.
- Separate the organic layer.
- Extract the aqueous layer three times with 25-mL portions of methylene chloride.[\[10\]](#)
- Combine all organic layers and dry over anhydrous sodium sulfate.[\[10\]](#)
- Remove the solvent by distillation to yield the crude **cyclopropanecarboxaldehyde**.[\[10\]](#)

## Purification

The crude **cyclopropanecarboxaldehyde** can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 98-102  $^{\circ}\text{C}$ .

## Chemical Reactivity and Transformations

The strained cyclopropyl ring and the electrophilic aldehyde group are the primary sites of reactivity in **cyclopropanecarboxaldehyde**.

## Reactions at the Carbonyl Group

### 3.1.1. Oxidation

**Cyclopropanecarboxaldehyde** can be oxidized to cyclopropanecarboxylic acid using various oxidizing agents, such as pyridinium chlorochromate (PCC) or by air oxidation.[11]

[O]



1. R-MgX  
2. H<sub>3</sub>O<sup>+</sup>



Ph<sub>3</sub>P=CHR



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